molecular formula C25H54O5 B12560472 2-Butyloctan-1-ol;carbonic acid CAS No. 142782-17-0

2-Butyloctan-1-ol;carbonic acid

Cat. No.: B12560472
CAS No.: 142782-17-0
M. Wt: 434.7 g/mol
InChI Key: BLNNXUAGRNDCQD-UHFFFAOYSA-N
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Description

2-Butyloctan-1-ol;carbonic acid is a compound with the molecular formula C25H54O5 and a molecular weight of 434.69300 g/mol . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butyloctan-1-ol can be synthesized through several methods. One common method involves the reaction of 2-butyl-1-octanol with bromine and triphenylphosphine in dichloromethane at 0-20°C under an inert atmosphere . The reaction is typically carried out using Schlenk techniques to ensure the exclusion of moisture and air. The crude product is then purified using silica gel chromatography.

Industrial Production Methods

In industrial settings, 2-Butyloctan-1-ol is produced using a continuous process involving the catalytic hydrogenation of 2-butyl-1-octanal. This process is carried out in the presence of a copper-nickel catalyst at elevated temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

2-Butyloctan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-butyl-1-octanal.

    Reduction: Primary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Butyloctan-1-ol;carbonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butyloctan-1-ol;carbonic acid involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyloctan-1-ol;carbonic acid is unique due to its combination of a long alkyl chain and a hydroxyl group, which imparts both hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring amphiphilic compounds, such as in the formulation of emulsions and in drug delivery systems .

Properties

CAS No.

142782-17-0

Molecular Formula

C25H54O5

Molecular Weight

434.7 g/mol

IUPAC Name

2-butyloctan-1-ol;carbonic acid

InChI

InChI=1S/2C12H26O.CH2O3/c2*1-3-5-7-8-10-12(11-13)9-6-4-2;2-1(3)4/h2*12-13H,3-11H2,1-2H3;(H2,2,3,4)

InChI Key

BLNNXUAGRNDCQD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)CO.CCCCCCC(CCCC)CO.C(=O)(O)O

Origin of Product

United States

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